molecular formula C12H11F3N2 B6220132 N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine CAS No. 2751620-18-3

N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine

Cat. No.: B6220132
CAS No.: 2751620-18-3
M. Wt: 240.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine is a chemical compound known for its unique structure and properties. It belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the trifluoromethyl group and the dimethylamino group in its structure imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields .

Preparation Methods

The synthesis of N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine can be compared with other quinoline derivatives, such as:

The presence of the trifluoromethyl and dimethylamino groups in this compound makes it unique, imparting distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine can be achieved through a multi-step process involving the introduction of the trifluoromethyl group and subsequent functionalization of the quinoline ring.", "Starting Materials": [ "2-amino-3-methylquinoline", "trifluoromethyl iodide", "sodium hydride", "dimethyl sulfate", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Protection of the amino group by reaction with acetic anhydride and sodium acetate in ethanol to yield 2-acetamido-3-methylquinoline.", "Step 2: Deacetylation of the protected amine by reaction with sodium hydroxide to yield 2-amino-3-methylquinoline.", "Step 3: Introduction of the trifluoromethyl group by reaction with trifluoromethyl iodide and sodium hydride in DMF to yield N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine." ] }

CAS No.

2751620-18-3

Molecular Formula

C12H11F3N2

Molecular Weight

240.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.